molecular formula C10H19ClN4O2 B12476160 2-methyl-N-{[(4-methylpiperazin-1-yl)carbamoyl]oxy}propanimidoyl chloride

2-methyl-N-{[(4-methylpiperazin-1-yl)carbamoyl]oxy}propanimidoyl chloride

Cat. No.: B12476160
M. Wt: 262.74 g/mol
InChI Key: OETTWTBMSDPMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-methyl-N-{[(4-methylpiperazin-1-yl)carbamoyl]oxy}propanecarbonimidoyl chloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring and a carbonimidoyl chloride group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-N-{[(4-methylpiperazin-1-yl)carbamoyl]oxy}propanecarbonimidoyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylpropanenitrile with 4-methylpiperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then treated with phosgene or a similar reagent to introduce the carbonimidoyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of advanced catalytic systems.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-N-{[(4-methylpiperazin-1-yl)carbamoyl]oxy}propanecarbonimidoyl chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonimidoyl chloride group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-2-methyl-N-{[(4-methylpiperazin-1-yl)carbamoyl]oxy}propanecarbonimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-2-methyl-N-{[(4-methylpiperazin-1-yl)carbamoyl]oxy}propanecarbonimidoyl chloride exerts its effects involves interactions with specific molecular targets. The piperazine ring and carbonimidoyl chloride group can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-methylpiperazin-1-yl)carbamoyl]oxy}propanecarbonimidoyl chloride
  • 2-methyl-N-{[(4-methylpiperazin-1-yl)carbamoyl]oxy}propanecarbonimidoyl chloride

Uniqueness

(E)-2-methyl-N-{[(4-methylpiperazin-1-yl)carbamoyl]oxy}propanecarbonimidoyl chloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H19ClN4O2

Molecular Weight

262.74 g/mol

IUPAC Name

[(1-chloro-2-methylpropylidene)amino] N-(4-methylpiperazin-1-yl)carbamate

InChI

InChI=1S/C10H19ClN4O2/c1-8(2)9(11)13-17-10(16)12-15-6-4-14(3)5-7-15/h8H,4-7H2,1-3H3,(H,12,16)

InChI Key

OETTWTBMSDPMNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NOC(=O)NN1CCN(CC1)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.